![molecular formula C20H18N4O2 B2440807 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide CAS No. 1190012-26-0](/img/structure/B2440807.png)
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide, also known as MI-773, is a small-molecule inhibitor of the MDM2-p53 interaction. It is a promising drug candidate for the treatment of cancer, as it has been shown to restore the function of the tumor suppressor protein p53, which is often mutated or overexpressed in cancer cells.
Aplicaciones Científicas De Investigación
1. Cardiovascular Research
Research on compounds structurally related to 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide, such as dihydropyridazinone cardiotonics, has shown significant potential in cardiovascular applications. Studies indicate that these compounds are potent positive inotropes, demonstrating enhanced cardiac contractility, particularly in canine models. The research focuses on variations of this structural class to improve oral activity and inotropic potency, as exemplified by the extensive work on LY195115. This compound has shown to be one of the most potent and long-acting oral inotropes described, potentially beneficial for heart failure treatment (Robertson et al., 1986).
2. Cancer Research
Derivatives of pyrimidoindoles, such as 9H-pyrimido[4,5-b]indoles, have been explored for their anti-cancer properties, particularly as BET inhibitors. These compounds exhibit high binding affinities to BET proteins and demonstrate potent anti-tumor activity, especially in leukemia and triple-negative breast cancer models. The structural design of these molecules aims to optimize their potency, selectivity, and pharmacokinetic properties, making them promising candidates for cancer therapy (Zhao et al., 2017).
3. Anti-Inflammatory Research
Pyrimidoindole derivatives are also being studied for their anti-inflammatory properties. Compounds structurally related to 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide have been synthesized and tested for their anti-inflammatory activities. Certain compounds in this structural class have shown moderate anti-inflammatory activity, comparable to standard drugs like indomethacin. This research area holds promise for developing new anti-inflammatory agents with optimized efficacy and reduced side effects (Tozkoparan et al., 1999).
4. Neurodegenerative Disease Research
Research on compounds similar to 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide has shown potential in treating neurodegenerative diseases. For example, specific peripheral benzodiazepine receptor ligands have demonstrated significant therapeutic action on the progression and severity of conditions like rheumatoid arthritis and neurodegeneration, indicating potential new therapeutic avenues (Bribes et al., 2002).
Propiedades
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-3-6-14(7-4-12)22-17(25)10-24-11-21-18-15-9-13(2)5-8-16(15)23-19(18)20(24)26/h3-9,11,23H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGUKGSIQUHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.